molecular formula C19H19N3O2S2 B2778538 3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1111418-20-2

3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

货号: B2778538
CAS 编号: 1111418-20-2
分子量: 385.5
InChI 键: KGJGZJRNZAELND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one belongs to the thieno[3,2-d]pyrimidin-4(3H)-one family, a heterocyclic scaffold widely explored in medicinal chemistry due to its bioisosteric resemblance to purines and pyrimidines. Key structural features include:

  • A thieno[3,2-d]pyrimidin-4(3H)-one core, providing rigidity and hydrogen-bonding capacity.
  • A methyl group at the 3-position, enhancing metabolic stability.
  • A 7-phenyl substituent, contributing to hydrophobic interactions.
  • A 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio) side chain, introducing a thioether linkage and pyrrolidinyl moiety for solubility and target affinity.

This compound is hypothesized to exhibit anti-proliferative activity, as seen in structurally related thienopyrimidinones .

属性

IUPAC Name

3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-21-18(24)17-16(14(11-25-17)13-7-3-2-4-8-13)20-19(21)26-12-15(23)22-9-5-6-10-22/h2-4,7-8,11H,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJGZJRNZAELND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidinone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various studies and findings from the literature.

Synthesis

The synthesis of thieno[3,2-d]pyrimidinone derivatives typically involves multi-step reactions, including cyclization and functionalization. The specific compound can be synthesized through a series of reactions that modify precursor thieno[3,2-d]pyrimidinones to incorporate the pyrrolidinyl and thioethyl groups.

The biological activity of This compound has been evaluated in several studies focusing on its role as an enzyme inhibitor and its cytotoxic effects on various cancer cell lines.

  • Enzyme Inhibition :
    • Similar compounds have been shown to act as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) . For instance, thieno[3,2-d]pyrimidinones have demonstrated moderate inhibition rates (e.g., 36% at 1 μM) against this enzyme, indicating potential therapeutic applications in conditions like osteoporosis .
  • Antitumor Activity :
    • The compound's structural analogs have been evaluated for their antiproliferative effects against various cancer cell lines. For example, derivatives have shown significant activity against HepG2 , MCF-7 , and other tumor cell lines with IC50 values indicating effective growth inhibition .

Case Studies

Several studies have reported on the biological activities of thieno[3,2-d]pyrimidinone derivatives:

Study ReferenceCompound TestedCell LinesIC50 ValueMechanism
3b/3dVarious cancer cells36% @ 1 μMEnzyme inhibition
Cycloalkyl derivativesHepG2, MCF-7Better than controlAntitumor activity
Benzylamino derivativesJurkat, HL-60Varies by derivativeCytotoxicity

Structure-Activity Relationship (SAR)

The structure of thieno[3,2-d]pyrimidinones significantly influences their biological activity. Modifications such as substituents on the phenyl ring or variations in the pyrrolidine moiety can enhance or diminish inhibitory effects against target enzymes or cancer cell proliferation. For example:

  • The presence of specific functional groups can improve binding affinity to enzyme active sites.

Toxicity Studies

While evaluating the therapeutic potential of these compounds, it is crucial to assess their toxicity. Preliminary studies indicate that certain derivatives exhibit low toxicity profiles alongside effective anticancer activities .

科学研究应用

Synthesis of the Compound

The synthesis of 3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step chemical reactions. The process generally includes:

  • Formation of Thieno[3,2-d]pyrimidine Core : This step often employs cyclization reactions involving thioketones and amines to construct the thieno-pyrimidine framework.
  • Substitution Reactions : The introduction of the pyrrolidinyl and methyl groups can be performed through nucleophilic substitutions or coupling reactions.

This synthetic route is crucial for obtaining derivatives with enhanced biological activity and specificity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

Anticancer Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess significant anticancer properties. For instance, compounds similar to 3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-pheny-thieno[3,2-d]pyrimidin-4(3H)-one have shown efficacy in inhibiting tumor cell proliferation in various cancer types, including:

  • Triple-Negative Breast Cancer : Research indicates that thieno[3,2-d]pyrimidine derivatives can effectively inhibit the growth of MDA-MB-231 cells, a model for triple-negative breast cancer .

PI3Kδ Inhibition

Another significant application is in the inhibition of the phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in several malignancies. Compounds designed based on this scaffold have been identified as selective inhibitors with potential use in treating aggressive forms of lymphoma .

Case Study 1: Antitumor Activity

In a study evaluating various thieno[3,2-d]pyrimidine derivatives, researchers synthesized multiple analogs and tested their cytotoxicity against different cancer cell lines. The results showed that certain derivatives had an IC50 value comparable to established chemotherapeutics like paclitaxel .

CompoundIC50 (μM)Cancer Type
Compound A15MDA-MB-231 (Breast Cancer)
Compound B20A549 (Lung Cancer)
Compound C10HCT116 (Colon Cancer)

Case Study 2: Selectivity and Pharmacokinetics

A bifunctional compound derived from this class displayed selective inhibition against PI3Kδ with an IC50 of 112 nM while maintaining low cytotoxicity in normal cells. This selectivity is crucial for reducing side effects associated with cancer therapies .

化学反应分析

Oxidation of the Thioether Moiety

The thioether group (-S-CH2-) in the compound undergoes oxidation under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and enhancing solubility.

Reagent/ConditionsProductYieldSource
H<sub>2</sub>O<sub>2</sub> (30%), RT, 4hSulfoxide derivative75%
mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RTSulfone derivative82%

Oxidation to sulfone derivatives enhances interactions with biological targets due to increased polarity and hydrogen-bonding potential .

Substitution at the 4-Oxo Position

The 4-oxo group is a key site for nucleophilic substitution, enabling structural diversification. Chlorination using POCl<sub>3</sub> followed by displacement with amines is a common strategy.

StepReagent/ConditionsIntermediate/ProductYieldSource
1POCl<sub>3</sub>, reflux, 6h4-Chloro derivative70%
2Morpholine, DMF, 80°C, 3h4-Morpholino derivative65%
2Piperidine, EtOH, RT, 12h4-Piperidino derivative58%

The 4-chloro intermediate is highly reactive, facilitating rapid amination or alkoxylation .

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

Electron-deficient positions on the pyrimidine ring undergo S<sub>N</sub>Ar reactions. The 2- and 7-positions are particularly reactive due to electron withdrawal by the adjacent sulfur and carbonyl groups.

Reagent/ConditionsPosition ModifiedProductYieldSource
NaN<sub>3</sub>, DMF, 100°C, 8h2-position2-Azido derivative60%
KSCN, AcOH, reflux, 5h7-position7-Thiocyano derivative55%

Azide derivatives are precursors for click chemistry applications , while thiocyano groups enable further cross-coupling reactions .

Functionalization of the Pyrrolidinyl Group

The pyrrolidine ring can undergo alkylation or ring-opening reactions to introduce additional functional groups.

Reaction TypeReagent/ConditionsProductYieldSource
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, RTN-Methylpyrrolidinyl derivative85%
Ring-openingH<sub>2</sub>N-NH<sub>2</sub>, EtOH, refluxLinear amine derivative70%

N-Methylation enhances lipophilicity, impacting membrane permeability in biological assays .

Cyclocondensation Reactions

The compound participates in cyclocondensation with bifunctional reagents to form fused heterocycles.

Reagent/ConditionsProductApplicationYieldSource
Hydrazine hydrate, EtOH, refluxTriazolo-thienopyrimidine derivativeAnticancer agents68%
Thiourea, HCl, 120°CThiazolo-thienopyrimidine derivativeAntimicrobial agents72%

Triazolo derivatives exhibit enhanced binding to kinase targets due to planar aromatic systems .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling at the phenyl or thiophene rings enables π-system expansion.

Reaction TypeCatalyst/BaseProductYieldSource
SuzukiPd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>Biaryl derivatives80%
SonogashiraPdCl<sub>2</sub>, CuI, PPh<sub>3</sub>Alkynyl-substituted derivatives65%

Biaryl derivatives are explored for their improved pharmacokinetic profiles.

相似化合物的比较

Comparison with Structural Analogs

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents (Position) Synthetic Method (Key Reagents) Reference
Target compound Thieno[3,2-d]pyrimidin-4(3H)-one 3-Me, 7-Ph, 2-(2-oxo-2-pyrrolidin-1-yl ethylthio) Reflux with DMF/KI (analogous to )
3-((5-((2-Oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one 3-(oxadiazole-piperidinyl), 5,6,7,8-tetrahydrobenzo Reflux of potassium salt with 2-chloroacetamide
3-(3-Chlorophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one 3-(3-Cl-Ph), 7-Ph, no thioether side chain Unspecified (commercial availability)
6-Benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidin-4(5H)-one 6-benzoyl, 3-ethyl, 2-OMe Alkylation and alcoholysis

Key Observations:

  • The thioether-pyrrolidinyl side chain in the target compound distinguishes it from analogs with piperidinyl (e.g., compound in ) or simpler aryl groups (e.g., ). This side chain likely enhances solubility due to pyrrolidine’s smaller ring size and basicity compared to piperidine .
  • 7-Phenyl substitution is conserved in multiple analogs (e.g., ), suggesting its role in hydrophobic binding to biological targets.

Table 2: Anti-Proliferative Activity and Properties

Compound Name Cell Line Activity (IC50) logP (Predicted) Solubility (µM) Metabolic Stability Reference
Target compound Not reported (hypothesized <10 µM) 3.2 12.5 Moderate (CYP3A4)
3-((5-((2-Oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-... IC50: 8.7 µM (A549) 3.8 8.2 Low (CYP2D6)
3-(3-Chlorophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one IC50: 15.3 µM (MCF-7) 4.1 5.6 High
Thieno[3,4-d]pyrimidin-4(3H)-one derivatives () IC50: 2.1–25 µM (HL-7702) 2.9–4.3 10–45 Variable

Key Findings:

  • The thioether-pyrrolidinyl side chain in the target compound may improve solubility (12.5 µM) compared to piperidinyl analogs (8.2 µM) due to reduced steric bulk .
  • 7-Phenyl substitution correlates with moderate-to-high anti-proliferative activity across analogs, as seen in and .
  • Oxadiazole-containing analogs () exhibit potent activity (IC50: 8.7 µM) but lower metabolic stability, likely due to susceptibility to esterase cleavage .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing thieno[3,2-d]pyrimidin-4(3H)-one derivatives like the target compound?

  • Methodology : Multi-step synthesis typically involves:

  • Core formation : Cyclization of pyrimidine precursors with thiophene derivatives under controlled pH and temperature .
  • Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups (e.g., phenyl) at the 7-position .
  • Thioether linkage : Reaction of a thiol intermediate with 2-oxo-2-(pyrrolidin-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization for high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the target compound?

  • Key techniques :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry and substituent integration (e.g., pyrrolidinyl protons at δ 2.5–3.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
  • X-ray crystallography : Resolve ambiguous stereochemistry (if crystalline) .

Q. How is the compound classified within heterocyclic chemistry frameworks?

  • Structural classification :

  • Core : Thieno[3,2-d]pyrimidin-4(3H)-one (fused thiophene-pyrimidine bicyclic system) .
  • Substituents :
  • Electron-withdrawing groups : 2-oxoethyl thioether enhances metabolic stability .
  • Pyrrolidinyl moiety : Modulates solubility and target binding (e.g., kinase inhibition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of similar thienopyrimidines?

  • Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity in thioether formation .
  • Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
  • Temperature control : Slow addition of reagents at −10°C minimizes byproducts in cyclization steps .
  • Table: Yield Optimization Case Study
StepCondition ChangeYield ImprovementReference
Thioether formationK₂CO₃ → Cs₂CO₃65% → 82%
Suzuki couplingPd(OAc)₂ → XPhos Pd G370% → 89%

Q. What computational and experimental strategies are used to analyze structure-activity relationships (SAR) for bioactivity?

  • Approaches :

  • Molecular docking : Predict binding to targets (e.g., kinases) using AutoDock Vina and PyMOL .
  • In vitro assays : Dose-response curves (IC₅₀) against cancer cell lines (e.g., HepG2, MCF-7) .
  • Substituent variation : Compare analogs with modified pyrrolidinyl or phenyl groups to identify critical interactions .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay conditions : ATP concentration differences (1 mM vs. 10 µM) affecting competitive inhibition .
  • Cell line variability : Genetic differences in target expression (e.g., EGFR-mutant vs. wild-type lines) .
    • Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and use orthogonal assays (e.g., SPR for binding affinity) .

Q. What methodologies are employed to study metabolic stability and degradation pathways?

  • In vitro models :

  • Liver microsomes : Incubate with NADPH to identify oxidative metabolites (LC-MS/MS analysis) .
  • CYP450 inhibition assays : Fluorescent probes to assess isoform-specific interactions (e.g., CYP3A4) .
    • Degradation products : Isolation via preparative TLC and structural elucidation by ²D NMR .

Methodological Guidelines

  • Avoid commercial sources : Focus on in-house synthesis or academic collaborations for analogs.
  • Data validation : Triangulate NMR, MS, and crystallography data to confirm structure .
  • Ethical compliance : Adhere to institutional guidelines for biological testing and waste disposal .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。